Home > Products > Screening Compounds P11015 > AMPA/kainate antagonist-1
AMPA/kainate antagonist-1 -

AMPA/kainate antagonist-1

Catalog Number: EVT-8776672
CAS Number:
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AMPA/kainate antagonist-1, also known as NBQX disodium salt, is a synthetic compound that acts as a selective antagonist for AMPA and kainate receptors. These receptors are subtypes of glutamate receptors in the central nervous system, playing crucial roles in synaptic transmission and plasticity. The compound is particularly noted for its neuroprotective and anticonvulsant properties, making it valuable in research related to neurological disorders.

Source and Classification

NBQX disodium salt is classified as a competitive antagonist of AMPA and kainate receptors. It is synthesized chemically rather than being derived from natural sources. The compound's CAS number is 479347-86-9, and it is characterized by its water solubility, allowing for easy application in laboratory settings .

Synthesis Analysis

Methods

The synthesis of AMPA/kainate antagonist-1 typically involves several steps that include the modification of existing chemical structures to enhance receptor selectivity and potency. One common method includes the use of quinoxaline derivatives, which are subjected to various chemical reactions such as acylation, reduction, and cross-coupling to achieve the desired molecular structure.

Technical Details

A notable synthetic route involves starting with commercially available precursors like 1-fluoro-4-iodo-2-nitrobenzene. This compound undergoes nucleophilic aromatic substitution followed by a series of transformations including acylation and spontaneous cyclization to yield the final product. The process can also incorporate techniques like Sonogashira cross-coupling to introduce specific functional groups that enhance receptor binding affinity .

Molecular Structure Analysis

Structure

The molecular structure of AMPA/kainate antagonist-1 can be represented by the formula C12H6N4Na2O6SC_{12}H_6N_4Na_2O_6S. Its structural features include a dioxo group and a sulfonamide moiety, which are critical for its binding interactions with glutamate receptors.

Data

The molecular weight of NBQX disodium salt is approximately 380.24 g/mol. The compound exhibits specific structural characteristics that facilitate its selective antagonism at AMPA and kainate receptors, particularly through interactions at the transmembrane domain of these proteins .

Chemical Reactions Analysis

Reactions

AMPA/kainate antagonist-1 engages in various chemical reactions that define its pharmacological activity. These include competitive binding with agonists at AMPA and kainate receptors, which prevents receptor activation and subsequent neuronal excitability.

Technical Details

The compound's mechanism involves reversible binding to the receptor sites, where it competes with natural ligands such as glutamate and kainate. This competitive inhibition results in reduced calcium influx through the ion channels associated with these receptors, thereby modulating synaptic transmission .

Mechanism of Action

Process

The mechanism of action for AMPA/kainate antagonist-1 primarily revolves around its ability to inhibit the excitatory signaling mediated by AMPA and kainate receptors. Upon administration, the antagonist binds to the receptor sites, blocking agonist-induced currents.

Data

Research indicates that this compound effectively reduces neuronal excitability in various models of epilepsy and neurodegenerative diseases. Its action leads to decreased neurotransmitter release and modulation of synaptic plasticity processes such as long-term potentiation, which are crucial for memory and learning .

Physical and Chemical Properties Analysis

Physical Properties

AMPA/kainate antagonist-1 is a solid compound that is highly soluble in water (up to 100 mM), making it suitable for various biological assays. It should be stored under desiccating conditions at +4°C for optimal stability.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but should be protected from moisture. Its solubility profile allows it to be used effectively in both in vitro and in vivo studies involving glutamate receptor modulation .

Applications

Scientific Uses

AMPA/kainate antagonist-1 has significant applications in neuroscience research, particularly in studies focused on epilepsy, neuroprotection, and synaptic plasticity. It serves as a valuable tool for investigating the roles of AMPA and kainate receptors in various neurological conditions. Additionally, its ability to selectively inhibit these receptors makes it an important candidate for developing new therapeutic agents aimed at treating disorders associated with excitotoxicity .

Neuropharmacological Context of AMPA/Kainate Receptor Antagonism

Role of Glutamatergic Signaling in Central Nervous System Pathophysiology

Glutamate serves as the primary excitatory neurotransmitter in the mammalian central nervous system, mediating synaptic transmission through ionotropic receptors categorized into N-methyl-D-aspartate, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, and kainate subtypes. Kainate receptors assemble from five subunits (GluK1–GluK5), forming tetrameric ion channels with distinct functional properties. GluK1–Glu3 subunits form functional homomeric or heteromeric receptors, while GluK4–GluK5 require heteromerization with GluK1–Glu3 for functionality [1] [8]. These receptors exhibit lower single-channel conductance (∼20 pS) and slower activation kinetics compared to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, enabling nuanced modulation of synaptic plasticity [7] [8].

Pathophysiologically, excessive glutamatergic signaling through α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate receptors triggers excitotoxicity—a calcium-dependent cascade culminating in neuronal death. This mechanism underpins acute neurological injuries (e.g., stroke, traumatic brain injury) and chronic neurodegenerative conditions [1] [3]. Kainate receptors also modulate presynaptic neurotransmitter release; GluK1-containing receptors in the amygdala regulate gamma-aminobutyric acid release, influencing anxiety-like behaviors, while hippocampal GluK2/3 heteromers facilitate long-term potentiation implicated in epilepsy [1] [5]. Elevated synaptic fluid glutamate concentrations (19–129 μM) observed post-trauma exacerbate receptor overactivation, driving inflammation and tissue degeneration in conditions like post-traumatic osteoarthritis [10].

Table 1: Pathophysiological Roles of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and Kainate Receptor Subunits

SubunitExpression ProfilePathophysiological Association
GluK1 (GluR5)Hippocampal interneurons, amygdala, sensory neuronsAnxiety, epilepsy, neuropathic pain
GluK2 (GluR6)Principal hippocampal cells, cerebellumEpileptogenesis, schizophrenia
GluK3 (GluR7)Neocortex, dentate gyrusSynaptic plasticity deficits
GluK4 (KA1)CA3 pyramidal neurons, Purkinje cellsHyperexcitability disorders
GluK5 (KA2)Widespread central nervous system distributionNeuronal development anomalies

Historical Evolution of Non-N-Methyl-D-Aspartate Receptor Antagonist Development

The identification of kainic acid as a potent neurotoxin in the 1970s initiated pharmacological interest in non-N-methyl-D-aspartate receptors. Early research revealed kainate’s distinct binding sites and neurotoxic effects, particularly in the CA3 hippocampus—a region vulnerable in temporal lobe epilepsy [2]. A pivotal milestone arrived in 1990 with the molecular cloning of the first kainate receptor subunit, GluK1 (then termed GluR5), confirming kainate receptors as genetically and functionally distinct entities from α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors [2] [8]. This enabled recombinant expression studies demonstrating GluK1 homomers’ high kainate affinity and ion channel functionality, contrasting with GluK4/GluK5’s requirement for heteromeric assembly [2].

Pharmacological tools evolved from broad-spectrum excitatory amino acid antagonists to selective agents. The quinoxalinedione derivative 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), synthesized in 1988, emerged as the first potent competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate receptors (half-maximal inhibitory concentration values: 0.3 μM and 1.5 μM, respectively), though it also blocked glycine sites on N-methyl-D-aspartate receptors [3] [9]. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX) followed in 1990, offering improved selectivity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate receptors over N-methyl-D-aspartate receptors and demonstrating neuroprotection in ischemia models [3] [10]. The 2000s witnessed subunit-selective antagonists: UBP296 showed GluK1 preference, enabling dissection of presynaptic versus postsynaptic kainate receptor functions, while LY377770 targeted GluK5-containing receptors for neuroprotection [1] [7].

Table 2: Key Milestones in α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/Kainate Antagonist Development

YearDevelopmentSignificance
1970sKainic acid neurotoxicity characterizedDifferentiated kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid pharmacology
1988Synthesis of CNQXFirst competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate antagonist
1990Cloning of GluK1 (GluR5)Molecular confirmation of kainate receptor uniqueness
1990NBQX developmentSystemically active antagonist with improved selectivity
1995GYKI 53655 identificationNon-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid antagonist enabling kainate current isolation
2000sUBP296/LY293558 creationSubunit-selective (GluK1) antagonists
2011Perampanel approvalFirst non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid antagonist clinically approved (epilepsy)

Pharmacological Classification of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/Kainate Antagonists

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate antagonists are classified by mechanism of action, structural chemistry, and subunit selectivity. Competitive antagonists bind the glutamate recognition site, preventing agonist access. CNQX exemplifies this class, though its moderate glycine site affinity limits specificity [9]. NBQX improved selectivity with reduced N-methyl-D-aspartate receptor interactions, while newer agents like LY293558 (tezampanel) exhibit GluK1 selectivity, inhibiting kainate-evoked currents in dorsal root ganglia [1] [7]. Non-competitive antagonists bind allosteric sites, modulating channel gating. GYKI 52466 and its advanced analog perampanel (Fycompa) selectively inhibit α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors by stabilizing closed-channel conformations without affecting kainate receptors [1] [3]. Perampanel’s clinical approval for epilepsy validated this mechanism therapeutically.

Structurally, seven chemical classes dominate: quinoxalinediones (e.g., CNQX, NBQX), benzodiazepines (e.g., GYKI compounds), phthalazines (e.g., perampanel), decahydroisoquinolines (e.g., LY377770), arylureas, isatin derivatives, and substituted amino acids [1]. Quinoxalinediones remain widely used research tools, while phthalazines like perampanel offer oral bioavailability for clinical use. Subunit selectivity arises from structural variations in ligand-binding domains; for example, UBP296 exploits steric differences in GluK1’s binding pocket for selective inhibition [7] [8].

Table 3: Pharmacological Classes of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/Kainate Antagonists

Mechanistic ClassStructural ClassPrototype CompoundsSubunit Selectivity
CompetitiveQuinoxalinedionesCNQX, NBQX, DNQXBroad α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate
CompetitiveSubstituted willardiinesUBP282, UBP296GluK1-preferring
CompetitiveDecahydroisoquinolinesLY293558, LY377770GluK1/GluK5
Non-competitiveBenzodiazepinesGYKI 52466, GYKI 53655α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-specific
Non-competitivePhthalazinesPerampanelα-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-specific
Non-competitiveDihydroanthracenesNS1209α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-specific

The therapeutic rationale for subunit-selective agents is strong: GluK1 antagonists reduce pain and epileptiform activity without motor side effects, while GluK2 deletion studies suggest this subunit dominates seizure generation [1] [8]. Competitive antagonists generally offer reversible, activity-dependent inhibition but require high receptor occupancy, whereas non-competitive agents like perampanel provide use-dependent blockade advantageous in hyperactivity states [3].

Properties

Product Name

AMPA/kainate antagonist-1

IUPAC Name

8-methyl-5-(3-methyl-4-nitrophenyl)-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

InChI

InChI=1S/C18H17N3O4/c1-10-5-12(3-4-15(10)21(22)23)18-14-8-17-16(24-9-25-17)7-13(14)6-11(2)19-20-18/h3-5,7-8,11,19H,6,9H2,1-2H3

InChI Key

SXFGVEYSGPJCQX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.